2,4,5-Trihydroxypentanoic acid

CAS No.: 29625-78-3

Cat. No.: VC8468411

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29625-78-3 |

|---|---|

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | 2,4,5-trihydroxypentanoic acid |

| Standard InChI | InChI=1S/C5H10O5/c6-2-3(7)1-4(8)5(9)10/h3-4,6-8H,1-2H2,(H,9,10) |

| Standard InChI Key | RSKGLBJVIAQRMC-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CO)O)C(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

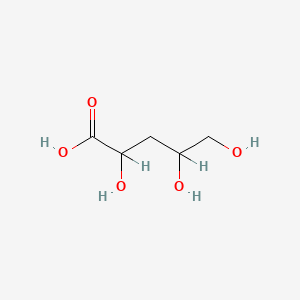

2,4,5-Trihydroxypentanoic acid is a pentose-derived acid with the systematic IUPAC name (2S,4R)-2,4,5-trihydroxypentanoic acid . Its molecular formula () corresponds to a molecular weight of 150.13 g/mol . The compound’s structure features a carboxylic acid group at position 1 and hydroxyl groups at positions 2, 4, and 5, creating a polyhydroxy acid with potential hydrogen-bonding interactions (Fig. 1).

Table 1: Key Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 150.13 g/mol | |

| IUPAC Name | (2S,4R)-2,4,5-trihydroxypentanoic acid | |

| SMILES | OC(CC(O)C(O)CO)=O | Derived from |

| InChIKey | HUZIYHRZXXIJCL-UHFFFAOYSA-N |

Stereochemical Considerations

The compound’s bioactivity is closely tied to its stereochemistry. The (2S,4R) configuration distinguishes it from related isomers like 2,2,3-trihydroxypentanoic acid and 3,4,5-trihydroxypentanoic acid (2-deoxyribonic acid) . For instance, 2-deoxyribonic acid, a structural analog with hydroxyls at positions 3, 4, and 5, is implicated in DNA damage repair but lacks the feeding-suppressant effects observed in 3-DPA .

Synthesis and Derivatives

Structural Derivatives

2-Buten-4-olide retains key functional groups of 3-DPA and demonstrates dose-dependent suppression of food intake in rodent models . This suggests that the hydroxylation pattern and spatial arrangement are critical for bioactivity. Modifications to the hydroxyl or carboxylic acid groups could alter pharmacokinetic properties, warranting further exploration.

Physical and Chemical Properties

Solubility and Stability

As a polyhydroxy acid, 2,4,5-trihydroxypentanoic acid is expected to exhibit high water solubility due to extensive hydrogen bonding. While exact solubility data for this isomer are unavailable, the related compound 2-deoxyribonic acid has a solubility of 511 g/L , suggesting similar hydrophilicity. Stability under physiological conditions remains uncharacterized but is likely influenced by pH-dependent lactonization or oxidation.

Spectroscopic Characterization

The compound’s structure can be confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the HMDB entry for 2-deoxyribonic acid reports a monoisotopic mass of 150.0528 Da , consistent with the molecular formula . Similar techniques would apply to 2,4,5-trihydroxypentanoic acid, with distinct spectral signatures arising from its unique stereochemistry.

Biological Activity and Mechanisms

Appetite Suppression in Mammalian Models

A seminal study by investigated the effects of 2-buten-4-olide, a 3-DPA derivative, on feeding behavior in male Wistar rats. Key findings include:

Table 2: Dose-Dependent Effects of 2-Buten-4-Olide on Feeding Parameters

| Dose (mg/kg) | Route | Reduction in Food Intake | Meal Frequency | Meal Duration |

|---|---|---|---|---|

| 30–100 | Intraperitoneal | 20–60% | ↓ 25–50% | ↑ 15–30% |

| 50–300 | Intragastric | 30–70% | ↓ 30–55% | ↑ 20–35% |

| 1.2–5.0 | Intraventricular | 40–80% | ↓ 40–65% | ↑ 25–40% |

Administration via intraperitoneal, intragastric, and intraventricular routes consistently reduced food intake by modulating meal patterns without affecting locomotor activity or drinking behavior . The prolonged post-prandial intervals suggest central nervous system (CNS) mediation, possibly via hypothalamic signaling pathways.

Comparative Analysis with Related Compounds

2-Deoxyribonic Acid vs. 3-DPA

Although both compounds share the formula , their biological roles diverge. 2-Deoxyribonic acid participates in DNA repair mechanisms , whereas 3-DPA influences metabolic regulation . This functional dichotomy underscores the importance of hydroxyl group positioning in dictating biological activity.

Structural Analogues in Drug Development

The contrast between 3-DPA’s appetite-suppressing effects and 2-DTA’s metabolic roles highlights opportunities for structure-activity relationship (SAR) studies. Introducing substituents at positions 2 or 4 could enhance bioavailability or target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume